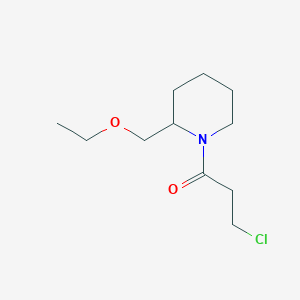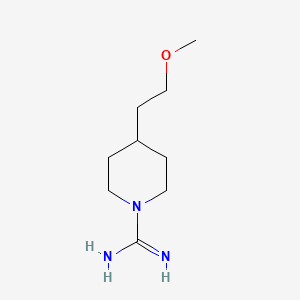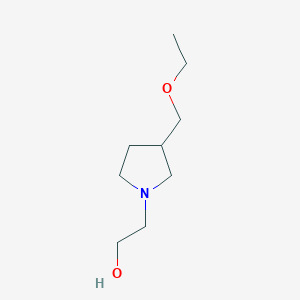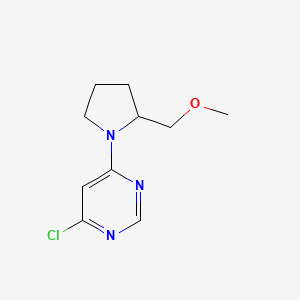
3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one” consists of 11 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution Reactions
Research by Pietra and Vitali (1972) discussed nucleophilic aromatic substitution reactions, which are crucial for modifying aromatic compounds in pharmaceuticals and agrochemicals. While not directly mentioning our compound of interest, this research outlines fundamental chemical reactions that could be applicable in synthesizing or modifying compounds with similar structures (Pietra & Vitali, 1972).
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of compounds like Bilastine, which shares a structural component (piperidine) with our compound, have been extensively studied. Such research provides insights into how modifications to the piperidine ring, akin to those in 3-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, can impact a compound's biological activity and potential therapeutic applications (Sharma et al., 2021).
Environmental Fate and Biodegradation
Understanding the environmental fate and biodegradation of chemical compounds is essential, especially for those used in industrial and pharmaceutical contexts. Research on the biodegradation of similar structured compounds can offer insights into how this compound might behave in environmental settings and how it can be responsibly managed (Thornton et al., 2020).
Synthetic Methodologies
In the realm of synthetic chemistry, various methodologies have been developed for constructing piperidine-based compounds, which are valuable in medicinal chemistry for their pharmacological properties. Research into efficient synthesis routes, such as those reviewed by Mi (2015) for the compound vandetanib, can provide a foundation for synthesizing and studying compounds like this compound and exploring their potential applications (Mi, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-1-[2-(ethoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMJIFDISUQKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















